CID 101699607

Description

CID 101699607 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, CID 10153267 corresponds to 3-O-caffeoyl betulin, a betulin-derived compound studied for its inhibitory activity . Similarly, oscillatoxin derivatives (e.g., CID 101283546) are bioactive natural products .

Propriétés

Numéro CAS |

18550-71-5 |

|---|---|

Formule moléculaire |

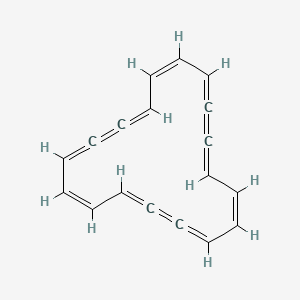

C18H12 |

Poids moléculaire |

228.294 |

Nom IUPAC |

(5Z,11Z,17Z)-cyclooctadeca-1,2,3,5,7,8,9,11,13,14,15,17-dodecaene |

InChI |

InChI=1S/C18H12/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-4,9-16H/b2-1-,3-1?,4-2?,11-9?,12-10?,13-11-,14-12-,15-13?,16-14? |

Clé InChI |

JOTWFOQGIKXOOF-MXXMARJVSA-N |

SMILES |

C1=CC=C=C=CC=CC=C=C=CC=CC=C=C=C1 |

Synonymes |

(1Z,3E,7Z,9E,13Z,15E)-1,3,7,9,13,15-Cyclooctadecahexene-5,11,17-triyne |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CID 101699607 typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triple bonds. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

CID 101699607 undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of UV light.

Major Products Formed

Oxidation: Formation of epoxides, diols, or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

CID 101699607 has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of CID 101699607 involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The comparison of CID 101699607 with analogous compounds can be structured based on structural features , biological activity , and analytical characterization , as demonstrated in the evidence. Below is a hypothetical framework for such a comparison, leveraging methodologies from the provided sources:

Table 1: Comparative Analysis of CID 101699607 and Structurally/Functionally Related Compounds

Key Findings from Comparative Studies:

Structural Similarities: Betulin derivatives (e.g., CID 72326, CID 10153267) share a triterpenoid backbone, but CID 10153267 exhibits enhanced solubility and bioactivity due to caffeoyl esterification . CID 101699607 may follow similar structure-activity trends if it belongs to this class. Oscillatoxins (e.g., CID 101283546) feature macrocyclic rings, which are critical for their ion channel modulation . Such structural motifs are absent in betulin derivatives, highlighting functional divergence.

Biological Performance: Betulinic acid (CID 64971) and its derivatives show broad-spectrum anticancer activity via apoptosis induction, while oscillatoxins exhibit cytotoxicity through membrane disruption . CID 101699607, if a triterpenoid analog, may share mechanistic pathways with betulin derivatives.

Analytical Challenges: ESI-MS with collision-induced dissociation (CID) is critical for differentiating isomers (e.g., ginsenosides in ). Similar techniques would resolve structural ambiguities in CID 101699607 .

Methodological Considerations

The evidence emphasizes rigorous analytical and reporting standards, which apply to studies of CID 101699607:

- Structural Elucidation : Use NMR, X-ray crystallography, and tandem mass spectrometry (e.g., ESI-MS/MS) for unambiguous identification .

- Bioactivity Testing : Follow pharmacological protocols from studies like , which validated anti-diarrheal effects using histopathology and scoring systems .

- Data Reporting : Adhere to guidelines for compound characterization (e.g., IUPAC naming, spectral data) and ethical declarations per and .

Q & A

Q. How can researchers ensure compliance with international publishing standards for CID 101699607 studies?

- Checklist :

- IMRAD Structure : Follow Introduction, Methods, Results, and Discussion formatting.

- Supplementary Materials : Archive raw data in repositories like Zenodo or Figshare.

- Peer Review Preparedness : Anticipate reviewer requests for methodological details (e.g., NMR spectra, chromatograms).

- Adhere to discipline-specific guidelines (e.g., Beilstein Journal of Organic Chemistry for synthetic details) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.